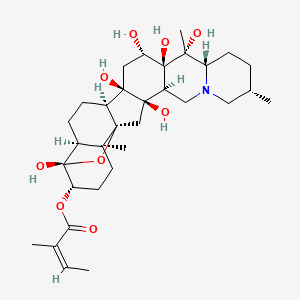
4-Methylmorpholine N-oxide monohydrate
Vue d'ensemble
Description
4-Methylmorpholine N-oxide monohydrate is used as a solvent to prepare cellulose fibers. It is an oxidant and involved in the catalytic OsO4 oxidation of olefins to cis-1,2-diols. It is also involved in ruthenium catalyzed oxidation of alcohols to aldehydes and ketones .
Synthesis Analysis
4-Methylmorpholine N-oxide is an organic compound used as a co-oxidant along with OsO4 and ruthenates in organic synthesis. In recent studies, it has been used as a catalyst in silylcyanation of aldehydes and ketones . It can be used to oxidize activated primary halides to aldehydes and secondary halides to ketones, respectively .Molecular Structure Analysis
The empirical formula of this compound is C5H11NO2. The molecular weight of the compound is 135.16 . The SMILES string representation is O.C[N+]1([O-])CCOCC1 .Chemical Reactions Analysis
This compound is involved in the catalytic OsO4 oxidation of olefins to cis-1,2-diols. It is also involved in ruthenium catalyzed oxidation of alcohols to aldehydes and ketones . It can be used to promote stereoselective intermolecular Pauson-Khand reaction for the synthesis of cyclopentenones .Physical and Chemical Properties Analysis
This compound appears as a crystalline powder. It is white to beige in color . The melting point of the monohydrate form of NMMO is 71-75 °C .Applications De Recherche Scientifique
Lyocell Fiber Production
The use of NMMO in the Lyocell process exemplifies its application in creating eco-friendly fibers. Ideally, this process should not induce chemical changes in the pulp or solvent. However, side reactions in the cellulose/NMMO/water system, such as homolytic (radical) and heterolytic (non-radical) processes, can lead to cellulose degradation, fiber discoloration, and increased stabilizer consumption. Understanding these reactions is crucial for optimizing the production process and enhancing fiber quality (Rosenau, Potthast, Sixta, & Kosma, 2001).
Phase Behavior and Solution Properties
Research on the phase diagram of NMMO-water mixtures has identified several crystalline hydrates, including the monohydrate form used in the Lyocell process. The phase behavior of these mixtures is essential for understanding the solvent's properties and optimizing cellulose dissolution conditions. Studies on the phase equilibrium and kinetics of cellulose coagulation in NMMO solutions provide insights into the solvent's performance in fiber and film formation, highlighting the importance of temperature and the nature of coagulating agents (Biganska & Navard, 2003).
Stabilization and Degradation
Stabilizing NMMO solutions is vital for safe and efficient Lyocell fiber production. The introduction of surface-active additives can modify the thermostability of cellulose/NMMO spinning solutions, impacting the degradation kinetics and by-product formation. This area of study is significant for developing materials with tailored properties and ensuring the process's safety and environmental compatibility (Wendler, Kolbe, Meister, & Heinze, 2005).
Innovative Applications
Beyond traditional fiber production, NMMO has potential in novel applications such as the manufacturing of functional papers with modified surfaces. By partially dissolving the cellulose on the paper's surface, NMMO treatment can enhance the paper's functional properties, such as air permeability and surface absorbency, opening new avenues for high-value document printing and other specialized uses (Khomutinnikov et al., 2023).
Mécanisme D'action
Target of Action
4-Methylmorpholine N-oxide monohydrate (MNO) primarily targets olefins and sulphides . It acts as a reagent in the dihydroxylation and aminohydroxylation of olefins in the presence of osmium tetroxide (OsO4) catalyst . It also plays a role in the selective oxidation of sulphides to sulfoxides or sulfones .
Mode of Action
MNO interacts with its targets through oxidation reactions. In the presence of an OsO4 catalyst, it aids in the dihydroxylation and aminohydroxylation of olefins . It also participates in the selective oxidation of sulphides to sulfoxides or sulfones in the presence of manganese and copper complexes with tetradentate ligands .
Biochemical Pathways
The primary biochemical pathway affected by MNO is the oxidation of olefins to cis-1,2-diols . This reaction is catalyzed by OsO4 and results in the addition of two hydroxyl groups to the olefin, forming a diol . MNO also affects the oxidation of sulphides to sulfoxides or sulfones .
Result of Action
The action of MNO results in the transformation of olefins to cis-1,2-diols and the oxidation of sulphides to sulfoxides or sulfones . These reactions can have significant effects at the molecular and cellular levels, depending on the specific context in which they occur.
Action Environment
The action of MNO is influenced by various environmental factors. For instance, the presence of an OsO4 catalyst is necessary for the dihydroxylation and aminohydroxylation of olefins . Additionally, the selective oxidation of sulphides requires the presence of manganese and copper complexes with tetradentate ligands . Temperature and concentration can also affect the efficacy and stability of MNO.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may cause respiratory irritation . The hazards of handling N-methylmorpholine-N-oxide (NMMO) cannot be described often enough, although it is a rather common (co-)solvent for cellulose .
Orientations Futures
The options to use NMMO and its hydrated forms in cellulose and material chemistry are very diverse, rendering the compound—if used correctly—a highly valuable chemical with many potential applications in dissolving, activating and modifying cellulosic substrates . This applies to large-scale industrial use in lyocell processing, pilot-scale biorefineries, and small-scale lab work in research .
Analyse Biochimique
Biochemical Properties
4-Methylmorpholine N-oxide monohydrate is involved in the dihydroxylation and aminohydroxylation of olefins in the presence of osmium tetroxide (OsO4) catalyst . It also participates in the selective oxidation of sulphides to sulfoxides or sulfones in the presence of manganese and copper complexes with tetradentate ligands .
Molecular Mechanism
This compound acts as a co-oxidant and sacrificial catalyst in oxidation reactions . It is involved in osmium tetroxide oxidations and the Sharpless asymmetric dihydroxylation
Dosage Effects in Animal Models
Currently, there is limited information available on the dosage effects of this compound in animal models. It’s known to cause irritation to the eyes, respiratory system, and skin
Metabolic Pathways
It’s known to be involved in the oxidation of olefins to cis-1,2-diols
Propriétés
IUPAC Name |
4-methyl-4-oxidomorpholin-4-ium;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.H2O/c1-6(7)2-4-8-5-3-6;/h2-5H2,1H3;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZPLXZGZWWXDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCOCC1)[O-].O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601338654 | |
| Record name | N-Methylmorpholine N-oxide monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601338654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70187-32-5, 80913-66-2 | |
| Record name | N-Methylmorpholine N-oxide monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070187325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methylmorpholine N-oxide monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601338654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methylmorpholine N-oxide monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHYLMORPHOLINE N-OXIDE HYDRATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYLMORPHOLINE N-OXIDE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/087WU2FTQ5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does MMNO‧H2O interact with pollen and spore walls, and what are the effects of this interaction?
A: MMNO‧H2O acts as a potent solvent for polysaccharides, which are key components of the pollen and spore wall structure, particularly in the intine layer [, ]. When applied to pollen grains, MMNO‧H2O penetrates the exine through microchannels and dissolves the polysaccharide components holding the structural elements together. This dissolution process leads to several observable effects:
- Expansion of microchannels: Initially, the microchannels present in the exine expand in diameter [].
- Changes in exine morphology: Prolonged exposure leads to significant morphological alterations in the exine, with varying degrees of erosion and exposure of internal structures depending on the species [].
- Release of sporoplasts: In some cases, such as with Lilium longiflorum, MMNO‧H2O can effectively dissolve the pollen wall entirely, leading to the release of the intact, membrane-enclosed male gametophyte (sporoplast) [].
Q2: How does the resistance of the endexine to MMNO‧H2O compare to that of the ectexine?
A: Research suggests that the endexine exhibits greater resistance to MMNO‧H2O compared to the ectexine []. This difference is attributed to the endexine's dense packing of structural units called "tufts," without the presence of secondary sporopollenin deposits. In contrast, the ectexine often contains secondary sporopollenin, which is more susceptible to MMNO‧H2O's solvent action.
Q3: Beyond palynology, does MMNO‧H2O have applications in other fields?
A: Yes, MMNO‧H2O is also employed in material science for the synthesis and modification of nanomaterials. For instance, it can be used to create inorganic-cellulose core-shell nanoparticles []. In this application, MMNO‧H2O acts as a solvent for cellulose, enabling the formation of a cellulose shell around inorganic particle templates within a hydrogel matrix.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-](/img/structure/B3430199.png)







